2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide is an organic compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a dimethoxyphenyl group and a dimethylaminophenyl group connected through a propyl chain to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine under reductive amination conditions.
Coupling with the Dimethylaminophenyl Group: The intermediate is then coupled with 4-(dimethylamino)phenylpropylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Acetamide Moiety: The final step involves the acylation of the coupled product with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl or dimethylaminophenyl groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines or acetamides.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A structurally related compound with similar chemical properties.
4-(Dimethylamino)phenylpropylamine: Shares the dimethylaminophenyl group and propyl chain.
N-(3-(4-(Dimethylamino)phenyl)propyl)acetamide: Similar acetamide moiety but lacks the dimethoxyphenyl group.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide is unique due to the combination of the dimethoxyphenyl and dimethylaminophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-23(2)18-10-7-16(8-11-18)6-5-13-22-21(24)15-17-9-12-19(25-3)20(14-17)26-4/h7-12,14H,5-6,13,15H2,1-4H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXFZLRBLBFFLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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